4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a benzothiazole ring, a phenylpiperazine moiety, and a chloro group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine and an appropriate electrophile.
Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzothiazole ring can interact with various proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its combination of a benzothiazole ring, phenylpiperazine moiety, and chloro group, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23ClN4O2S2 |
---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H23ClN4O2S2/c27-19-8-6-18(7-9-19)25(33)28-20-10-11-22-23(16-20)35-26(29-22)34-17-24(32)31-14-12-30(13-15-31)21-4-2-1-3-5-21/h1-11,16H,12-15,17H2,(H,28,33) |
InChI Key |
XZRSHLGTXXSURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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